N-(4-{[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-(4-{[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a trifluoromethyl group, a piperidine ring, and a pyrimidine moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)-3-(trifluoromethyl)benzamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is added using trifluoromethylation reagents under controlled conditions.
Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(4-{[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide
Uniqueness
N-(4-{[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)-3-(trifluoromethyl)benzamide is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications where these properties are advantageous.
Properties
Molecular Formula |
C24H24F3N5O |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-[4-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)amino]phenyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C24H24F3N5O/c1-16-14-21(31-23(28-16)32-12-3-2-4-13-32)29-19-8-10-20(11-9-19)30-22(33)17-6-5-7-18(15-17)24(25,26)27/h5-11,14-15H,2-4,12-13H2,1H3,(H,30,33)(H,28,29,31) |
InChI Key |
LDEUHMHLCDVDPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)NC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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